molecular formula C11H10ClNO4S B2944758 3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride CAS No. 927999-12-0

3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride

Cat. No.: B2944758
CAS No.: 927999-12-0
M. Wt: 287.71
InChI Key: UMATWJKOFMOZAS-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a complex organic compound characterized by its unique molecular structure. This compound is part of the thiazolidine family, which consists of heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves multiple reaction steps. One common synthetic route starts with 1-methyl-urea and oxalyl chloride. The reaction proceeds through the formation of an intermediate thiazolidine derivative, which is then further oxidized to introduce the benzoyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzoyl chlorides or other derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of thiazolidine derivatives and related heterocyclic compounds.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-chloro-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid: This compound is structurally similar but differs in the position of the chlorine atom.

  • Ethyl 4-methyl-2,3,5-trioxo-1-cyclopentane glycolate: Another related compound with a cyclopentane ring structure.

Properties

IUPAC Name

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c1-7-6-18(16,17)13(11(7)15)9-4-2-3-8(5-9)10(12)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMATWJKOFMOZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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